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Compound of Interest

Compound Name: Diphenyl-nicotinamide

Cat. No.: B15250312

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
various diphenyl-nicotinamide analogs. The data presented herein is sourced from peer-
reviewed studies and aims to facilitate further research and development in this chemical
space. The guide focuses on two key areas of biological activity: succinate dehydrogenase
(SDH) inhibition and induction of apoptosis.

Succinate Dehydrogenase (SDH) Inhibition by
Diaryl-Nicotinamide Analogs

A series of novel nicotinamide derivatives featuring a diarylamine-modified scaffold have been
investigated for their potential as succinate dehydrogenase (SDH) inhibitors, a target for

antifungal agents.[1] The general structure involves a nicotinamide core linked to a diarylamine
moiety.

Quantitative Data Summary: SDH Inhibitors
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Compound
ID

Structure

Target
Organism

Activity
Type

Value Reference

4a

N-(phenyl)-
nicotinamide
with a second
phenyl group
attached to

the nitrogen

Botrytis

cinerea

% Inhibition
@ 50 pg/mL

40.54% [1]

4b

N-(phenyl)-
nicotinamide
with a furan-
2-yl)methyl
group on the
second

phenyl ring

Succinate
Dehydrogena

se

IC50

3.18 uM [1]

4c

N-(phenyl)-
nicotinamide
with a 4-
chlorophenyl
group
attached to

the nitrogen

Botrytis

cinerea

% Inhibition
@ 50 pg/mL

Moderate [1]

4d

N-(phenyl)-
nicotinamide
with a 4-
methylphenyl
group
attached to

the nitrogen

Sclerotinia

sclerotiorum

% Inhibition
@ 50 pg/mL

Highest

among tested

4f

N-(phenyl)-
nicotinamide
with a
thiophen-2-
yl)methyl

group on the

Valsa mali

% Inhibition
@ 50 pg/mL

Highest [1]

among tested
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second

phenyl ring

Key SAR Insights for SDH Inhibitors:

e The introduction of a diarylamine scaffold is a key structural feature for SDH inhibitory

activity.[1]

o Substitutions on the second phenyl ring significantly influence the antifungal activity and
spectrum. For instance, compound 4a showed the highest inhibition against Botrytis cinerea,
while 4d was most effective against Sclerotinia sclerotiorum.[1]

o Compound 4b, with a furan-2-yl)methyl substituent, demonstrated a notable IC50 value
against the SDH enzyme, indicating direct enzyme inhibition.[1]

Induction of Apoptosis by N-Phenyl Nicotinamide
Analogs

A class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis in cancer
cells.[2] These compounds were discovered through a cell- and caspase-based high-

throughput screening assay.

Quantitative Data Summary: Apoptosis Inducers
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Compound . Activity
Structure Cell Line Value Reference
ID Type
N-(4-
EC50
methoxy-2- T47D (Breast
1 ) ) (Caspase ~1.6 uM [2]
nitrophenyl)ni  Cancer) o
_ _ Activation)
cotinamide
6-chloro-N-
EC50
(4-ethoxy-2- T47D (Breast More potent
8 ) ) (Caspase [2]
nitrophenyl)ni  Cancer) o than 1
) ) Activation)
cotinamide
6-methyl-N-
EC50
(4-ethoxy-2- T47D (Breast
10 ) ) (Caspase 0.082 uM [2]
nitrophenyl)ni  Cancer) o
) ) Activation)
cotinamide
T47D (Breast  GI50 (Growth
10 o 0.21 uyM [2]
Cancer) Inhibition)

Key SAR Insights for Apoptosis Inducers:

» A 20-fold increase in potency was achieved from the initial hit compound 1 to the lead

compound 10, highlighting the importance of substitutions on both the nicotinamide and the

N-phenyl rings.[2]

o The presence of a 6-methyl group on the nicotinamide ring and a 4-ethoxy group on the N-

phenyl ring in compound 10 were critical for its high potency.[2]

o These N-phenyl nicotinamides were found to induce apoptosis by arresting the cell cycle in

the G2/M phase.[2] Further investigation revealed that these compounds act as inhibitors of

microtubule polymerization.[2]

Experimental Protocols
Succinate Dehydrogenase (SDH) Inhibition Assay
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The inhibitory activity against the SDH enzyme was determined using a method based on the
reduction of 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone (CoQ). The
reaction mixture typically contains the enzyme, the substrate (succinate), and the test
compound. The rate of CoQ reduction is measured spectrophotometrically, and the IC50 value
Is calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme
activity.[1]

Cell-Based Caspase Activation Assay

This assay is used to identify inducers of apoptosis. T47D breast cancer cells are treated with
the test compounds for a specified period. A luminogenic substrate for caspase-3 and caspase-
7 is then added. In the presence of activated caspases (a hallmark of apoptosis), the substrate
is cleaved, generating a luminescent signal that is proportional to the caspase activity. The
EC50 value is the concentration of the compound that induces 50% of the maximum caspase
activation.[2]

Cell Proliferation (GI50) Assay

The growth inhibitory effect of the compounds is determined using a standard cell proliferation
assay, such as the sulforhodamine B (SRB) assay. Cancer cells are seeded in 96-well plates
and treated with various concentrations of the test compounds. After a defined incubation
period, the cells are fixed, and the total protein content is stained with SRB. The absorbance is
measured, and the GI50 value, the concentration at which 50% of cell growth is inhibited, is
calculated.[2]

Visualizations
Apoptosis Induction Pathway by N-Phenyl Nicotinamide
Analogs

Cellular Effects

N-Phenyl Inhibits Microtubule Leads to G2/M Phase Induces Caspase Results in
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Caption: Proposed mechanism of apoptosis induction by N-Phenyl Nicotinamide analogs.

Experimental Workflow for Screening Apoptosis
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Caption: Workflow for the discovery of N-Phenyl Nicotinamide analogs as apoptosis inducers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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